molecular formula C21H24N2O2S B2717564 3-(2,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-97-3

3-(2,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2717564
CAS RN: 1019149-97-3
M. Wt: 368.5
InChI Key: ZJQAVGJRZNJVRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The type of reactions a compound can participate in is largely determined by its functional groups .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can be determined through various experimental techniques .

Scientific Research Applications

Synthesis and Structural Analysis

  • Alkylation and Oxidation Studies : Research into the chemical reactivity of related compounds, such as 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, demonstrates the potential for selective oxidation reactions. These studies provide insights into the structural features and reactivity of complex organic molecules, potentially offering pathways to novel derivatives with unique properties (Ohkata, Takee, & Akiba, 1985).

  • Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of related compounds like 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine derivatives have been explored. Such studies are crucial for understanding the intermolecular interactions and structural characteristics that could influence the chemical and physical properties of these molecules (Gumus et al., 2019).

Chemical Reactivity and Applications

  • Antimicrobial and Anti-Proliferative Activities : Compounds related to the specified chemical structure have been investigated for their potential biological activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and assessed for their antimicrobial and anti-proliferative effects, showcasing the potential of such compounds in medicinal chemistry and drug development (Al-Wahaibi et al., 2021).

  • Electronic Structure and Molecular Orbital Calculations : The synthesis and electronic structure analysis of new aryl- and alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives reveal insights into electron delocalization and tautomeric equilibria. Such studies are foundational for designing molecules with specific electronic properties, applicable in materials science and pharmaceuticals (Aydogan, Turgut, Ocal, & Erdem, 2002).

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Information on safety and hazards is usually available in the material safety data sheet (MSDS) for the compound. It includes information on the compound’s toxicity, flammability, reactivity, and precautions for handling and storage .

properties

IUPAC Name

10-(2,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-5-24-18-8-6-7-15-16-12-21(4,25-19(15)18)23(20(26)22-16)17-11-13(2)9-10-14(17)3/h6-11,16H,5,12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQAVGJRZNJVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=C(C=CC(=C4)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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